

Chloroethane CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: Chloroethane

Cat. No.: B1197429

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An In-depth Technical Guide to **Chloroethane** for Researchers and Scientists

Chemical Identification

Chloroethane, a significant compound in organic synthesis and various industrial applications, is identified by standardized chemical nomenclature and registry numbers to ensure unambiguous recognition in research and regulatory contexts.

- IUPAC Nomenclature: The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is **Chloroethane**.^{[1][2][3]}
- CAS Number: The Chemical Abstracts Service (CAS) has assigned the registry number 75-00-3 to **Chloroethane**.^{[3][4][5][6]} This number is a unique identifier for this specific chemical substance.
- Synonyms: **Chloroethane** is also widely known by its common name, Ethyl Chloride.^{[1][4][6][7]} Other historical and commercial synonyms include Monochloroethane, Chlorene, Muriatic ether, Kelene, and EtCl.^{[1][7]}

Physicochemical Properties

Chloroethane is a colorless gas under standard conditions, which liquefies under pressure or at temperatures below 12.3°C.^{[4][7]} It possesses a faint, ether-like odor.^{[4][7]} Its key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Chloroethane**

Property	Value
Molecular Formula	C ₂ H ₅ Cl
Molecular Weight	64.51 g/mol [4][6]
Boiling Point	12.3 °C (285.4 K)[4][7]
Melting Point	-138.7 °C to -139 °C[4][7]
Density (Liquid)	0.921 g/cm ³ (at -10°C)[4]
Flash Point	-50 °C (closed cup)[4][7]
Solubility in Water	Approx. 5.7 g/L (at 20°C)[4]
Vapor Density	2.22 g/L (gas, standard conditions)[4]
Dipole Moment	2.06 D[7]

Synthesis and Manufacturing

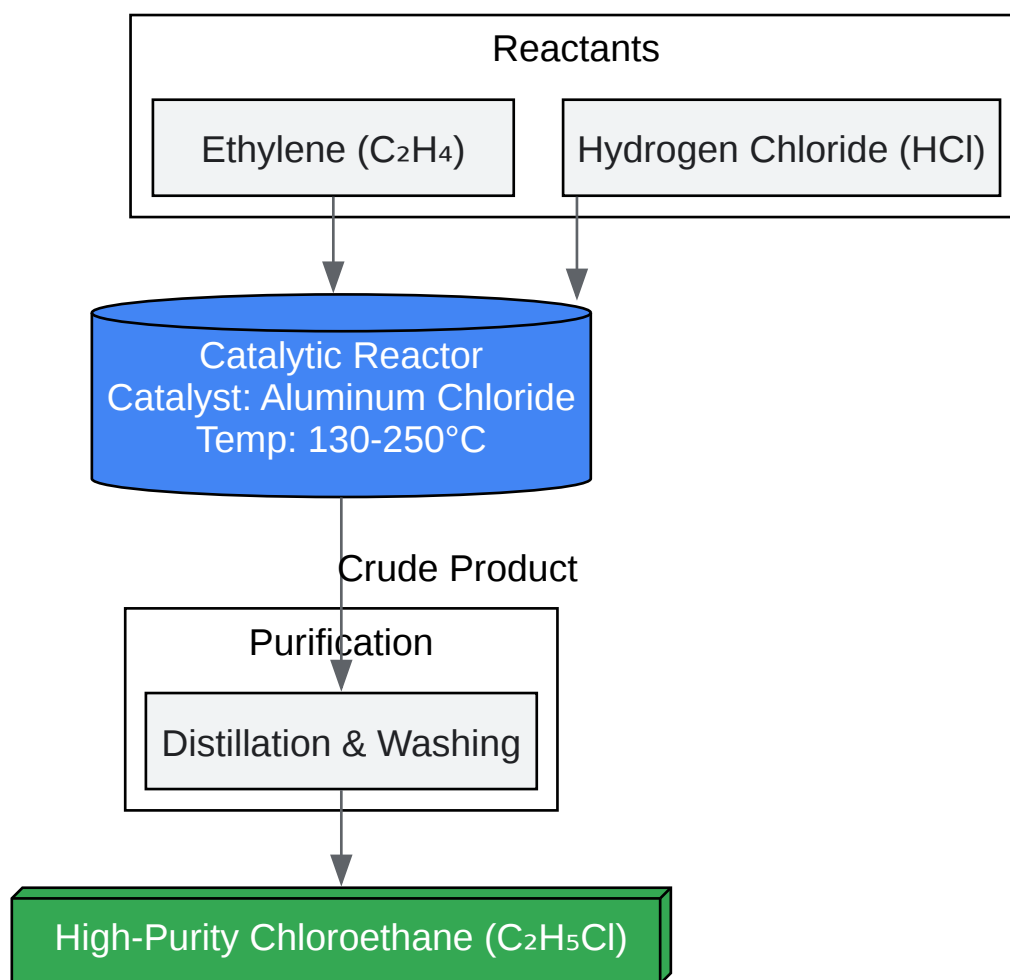
The primary industrial production of **chloroethane** is achieved through the hydrochlorination of ethylene. This process is favored for its economic efficiency.[7]

Industrial Synthesis from Ethylene

The reaction involves passing ethylene and hydrogen chloride gas over a catalyst, typically aluminum chloride, at elevated temperatures.

Chemical Equation: $\text{C}_2\text{H}_4 + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{Cl}$ [7]

The general workflow for this synthesis is depicted below.



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Industrial Synthesis of **Chloroethane**.

Historically, **chloroethane** was also produced from ethanol and hydrochloric acid or the chlorination of ethane, but these methods are generally no longer economically viable.^[7] Some **chloroethane** is also generated as a byproduct of polyvinyl chloride (PVC) production.^[7]

Analytical Methodologies

The quantification and detection of **chloroethane** in various matrices, such as environmental samples or pharmaceutical substances, are critical for quality control and safety assessment. Gas chromatography (GC) is the predominant analytical technique employed.

Experimental Protocol: Headspace Gas Chromatography (HS-GC)

This protocol outlines a method for the determination of residual **chloroethane** in a drug substance, adapted from validated procedures.^[8]

Objective: To quantify trace levels of **chloroethane**.

Instrumentation:

- Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Headspace Autosampler.
- Capillary Column: DB-624 (or equivalent), 30 m x 0.53 mm ID, 3.0 µm film thickness.

Reagents and Materials:

- **Chloroethane** reference standard.
- Diluent (e.g., Dimethyl sulfoxide - DMSO).
- Nitrogen or Helium (carrier gas).
- 20 mL headspace vials with crimp caps.

Procedure:

- Standard Preparation:
 - Prepare a stock solution by accurately weighing the **chloroethane** standard and dissolving it in the diluent to a known concentration (e.g., 500 µg/mL).
 - Create a series of working standards by serial dilution of the stock solution to establish a calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).
- Sample Preparation:

- Accurately weigh a specified amount of the test substance (e.g., 200 mg) into a 20 mL headspace vial.
- Add a precise volume of diluent (e.g., 5 mL) to the vial.
- Immediately seal the vial with a crimp cap.
- GC and Headspace Conditions:
 - Headspace:
 - Vial Equilibration Temperature: 100°C[8]
 - Vial Equilibration Time: 10 min[8]
 - Transfer Line Temperature: 110°C[8]
 - Injection Volume: 1.0 mL[8]
 - Gas Chromatograph:
 - Injector Temperature: 220°C[8]
 - Split Ratio: 5:1[8]
 - Oven Program: Initial temperature 40°C, hold for 10 minutes, then ramp to 220°C at 50°C/min.
 - Detector Temperature (FID): 260°C[8]
 - Carrier Gas Flow Rate: Constant flow, e.g., 3 mL/min.
- Analysis:
 - Place the prepared standard and sample vials into the headspace autosampler tray.
 - Run the sequence, starting with blank injections, followed by the calibration standards and then the test samples.

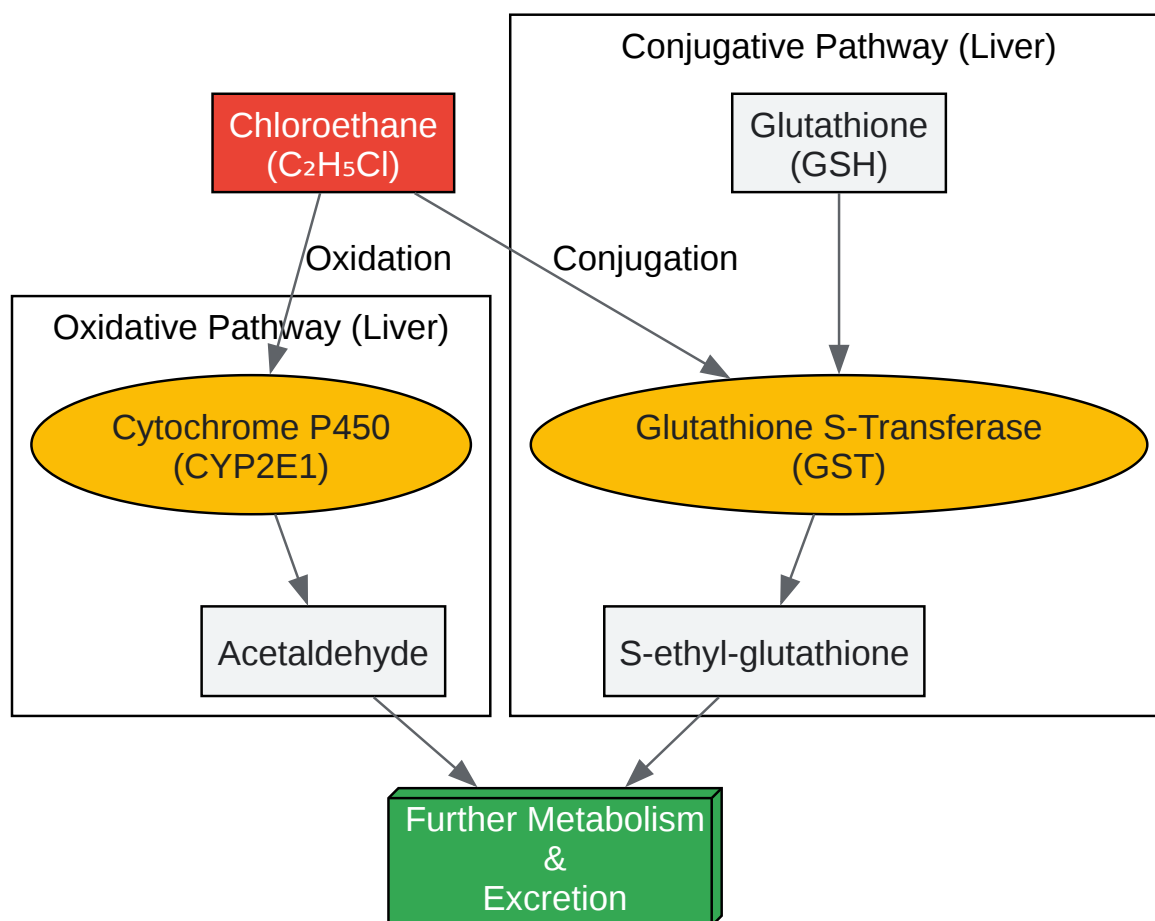
- Identify the **chloroethane** peak in the chromatograms based on the retention time obtained from the standard injections.
- Calculate the concentration of **chloroethane** in the sample by comparing its peak area to the calibration curve.

Metabolism and Toxicology

Understanding the metabolic fate and toxicological profile of **chloroethane** is essential for drug development and risk assessment. In mammals, **chloroethane** is metabolized primarily in the liver via two main pathways.[\[1\]](#)[\[9\]](#)[\[10\]](#)

- **Oxidative Pathway:** This pathway is mediated by the cytochrome P450 enzyme system, specifically CYP2E1.[\[1\]](#) **Chloroethane** is oxidized to acetaldehyde.
- **Conjugative Pathway:** **Chloroethane** undergoes conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST).[\[1\]](#)[\[10\]](#) This forms S-ethyl-glutathione.

These metabolic routes are crucial for the detoxification and elimination of the compound.[\[9\]](#)
[\[10\]](#)



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Primary Metabolic Pathways of **Chloroethane**.

From a toxicological standpoint, **chloroethane** is a central nervous system depressant.[7] Inhalation of high concentrations can lead to effects similar to alcohol intoxication, lack of muscle coordination, and unconsciousness.[4][7] While it is the least toxic of the **chloroethanes**, it is classified as a potential carcinogen, with studies showing it to be a mouse-specific uterine carcinogen at very high concentrations.[2][10]

Applications in Research and Industry

Chloroethane has served a variety of roles in industrial and pharmaceutical settings.

- **Ethylating Agent:** It is an effective and inexpensive ethylating agent used in the synthesis of other chemicals.[7] It is used to produce ethylcellulose, which acts as a binder and thickening agent in products like paints and cosmetics.[7]
- **Topical Anesthetic:** Due to its low boiling point, **chloroethane** evaporates rapidly when sprayed on the skin, causing a chilling effect that provides temporary local anesthesia.[11] This property is utilized in clinical settings for minor procedures like intravenous catheter insertion and for the temporary relief of sports injuries.[11][12]
- **Historical Uses:** Previously, a major application of **chloroethane** was in the production of tetraethyllead (TEL), an anti-knock additive for gasoline.[7][12] This use has been phased out in most of the world due to environmental and health concerns.[7] It has also been used as a refrigerant, an aerosol propellant, and a general anesthetic, though these applications are now limited.[7]

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